Monoammonium 4-sulfophthalate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
azanium;3,4-dicarboxybenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O7S.H3N/c9-7(10)5-2-1-4(16(13,14)15)3-6(5)8(11)12;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLYQQQBGYNKNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)[O-])C(=O)O)C(=O)O.[NH4+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
59175-03-0, 65229-11-0 | |
| Details | Compound: 1,2-Benzenedicarboxylic acid, 4-sulfo-, ammonium salt (1:1) | |
| Record name | 1,2-Benzenedicarboxylic acid, 4-sulfo-, ammonium salt (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59175-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Details | Compound: 1,2-Benzenedicarboxylic acid, 4-sulfo-, ammonium salt (1:1) | |
| Record name | 1,2-Benzenedicarboxylic acid, 4-sulfo-, ammonium salt (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65229-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
263.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65229-11-0 | |
| Record name | 1,2-Benzenedicarboxylic acid, 4-sulfo-, ammonium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065229110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, 4-sulfo-, ammonium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium dihydrogen 4-sulphonatophthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.658 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Pathways and Methodologies for Monoammonium 4 Sulfophthalate
Direct Synthesis Approaches to Monoammonium 4-Sulfophthalate
The most direct and plausible method for the synthesis of this compound is through the neutralization reaction of 4-sulfophthalic acid with ammonia (B1221849). This acid-base reaction results in the formation of the ammonium (B1175870) salt. The reaction can be precisely controlled to yield the monoammonium salt by using a stoichiometric amount of ammonia.
The general reaction is as follows: HO₃S-C₆H₃(COOH)₂ + NH₃ → (NH₄)O₃S-C₆H₃(COOH)₂
This process is typically carried out in an aqueous solution. 4-sulfophthalic acid is dissolved in water, and aqueous ammonia is added dropwise with constant stirring. The reaction is exothermic, and cooling may be required to maintain a stable temperature. The pH of the solution is monitored closely to ensure the formation of the monoammonium salt. Once the desired pH is reached, the reaction is stopped, and the product can be isolated by crystallization.
| Parameter | Condition | Rationale |
| Reactants | 4-Sulfophthalic acid, Aqueous Ammonia | Acid-base neutralization. |
| Solvent | Water | Both reactants are soluble in water. |
| Temperature | Controlled, potentially with cooling | The neutralization reaction is exothermic. |
| Control | pH monitoring | To ensure the formation of the monoammonium salt. |
Precursor Chemistry: Synthesis from Sulfophthalic Acid and its Derivatives
The synthesis of this compound is intrinsically linked to the availability and purity of its precursor, 4-sulfophthalic acid.
4-Sulfophthalic acid is primarily synthesized through the sulfonation of phthalic anhydride (B1165640). This reaction typically yields a mixture of 3-sulfophthalic acid and 4-sulfophthalic acid. The ratio of these isomers can be influenced by the reaction conditions, such as the sulfonating agent used and the reaction temperature. Common sulfonating agents include oleum (B3057394) (fuming sulfuric acid). The reaction mixture is then typically hydrolyzed to convert the anhydrides to the diacids.
A challenge in the synthesis of pure 4-sulfophthalic acid is its separation from the 3-sulfophthalic acid isomer. Various chromatographic techniques have been developed to separate these isomers, which is a critical step before the synthesis of high-purity this compound.
In some instances, other salts of 4-sulfophthalic acid can be used as intermediates in the synthesis of the monoammonium salt. For example, the trisodium (B8492382) salt of 4-sulfophthalic acid can be converted to 4-chlorosulfonylphthalic anhydride through chlorination. google.com This intermediate can then potentially be reacted with ammonia to form the sulfonamide, which would be a different pathway than direct neutralization. However, the more common and straightforward approach remains the direct neutralization of the free acid.
Another approach involves the purification of sulfonic acids by first converting them to a salt with a metal whose sulfate (B86663) is insoluble, such as a calcium salt. After filtration to remove sulfate impurities, the purified calcium sulfonate solution can be treated with ammonium carbonate to precipitate calcium carbonate and leave the ammonium sulfonate in solution. google.com This solution can then be concentrated to crystallize the desired this compound.
| Intermediate Salt | Conversion to Ammonium Salt | Reference |
| Calcium 4-sulfophthalate | Reaction with ammonium carbonate | google.com |
| Trisodium 4-sulfophthalate | Chlorination followed by potential amination | google.com |
Purification and Isolation Techniques for this compound
The purification of this compound and its precursors is essential to remove isomers, unreacted starting materials, and other impurities.
Acid washing is a general technique that can be applied to the purification of various chemical compounds, including the precursors to this compound. A typical acid wash protocol for laboratory glassware, which can be adapted for the purification of a crude product, involves washing with a dilute acid solution, such as 10% hydrochloric acid, to remove acid-soluble impurities. wisc.eduprotocols.io For the purification of sulfophthalate derivatives, an acid wash could be employed to remove any basic impurities. However, given that the desired product is a salt of a strong acid, the stability of the product in a highly acidic wash solution would need to be considered. More commonly, purification of aryl sulfonic acid salts is achieved through recrystallization from aqueous solutions.
Solid phase extraction (SPE) is a versatile technique for sample clean-up and purification. libretexts.orgthermofisher.comsigmaaldrich.comscioninstruments.comnih.gov For sulfonated aromatic compounds like 4-sulfophthalic acid and its salts, reversed-phase SPE cartridges can be used. The compound is first loaded onto the cartridge, and then impurities are washed away with a solvent in which they are soluble but the desired compound is not. The purified compound is then eluted with a stronger solvent.
Chromatographic techniques are particularly crucial for the separation of the 3- and 4-sulfophthalic acid isomers. High-performance liquid chromatography (HPLC) and counter-current chromatography have been shown to be effective for this separation. nih.govsielc.comrsc.org These methods can be scaled up for preparative separation to obtain pure 4-sulfophthalic acid, which is then used to synthesize high-purity this compound.
| Technique | Application | Description |
| Solid Phase Extraction (SPE) | Purification of 4-sulfophthalate derivatives | A sample preparation technique that uses a solid adsorbent to isolate the target compound from a solution. libretexts.orgthermofisher.comsigmaaldrich.comscioninstruments.comnih.gov |
| High-Performance Liquid Chromatography (HPLC) | Isomer Separation | A powerful analytical and preparative technique for separating components of a mixture. sielc.com |
| Counter-Current Chromatography | Isomer Separation | A liquid-liquid partition chromatography technique that is effective for the preparative separation of isomers. nih.gov |
Crystallization and Recrystallization Strategies for this compound
The isolation and purification of this compound, a compound synthesized from the reaction of 4-sulfophthalic acid with ammonia, are critically dependent on effective crystallization and recrystallization strategies. These processes are pivotal for obtaining a product with high purity and a specific crystalline form, which are essential for its subsequent applications. The selection of an appropriate solvent, precise control over the temperature gradient, and the rate of cooling are paramount factors that dictate the success of the crystallization process.
Crystallization of this compound is typically achieved by dissolving the crude product in a suitable solvent at an elevated temperature to form a supersaturated solution. As the solution cools, the solubility of the salt decreases, leading to the formation of crystals. Water is a commonly employed solvent due to the ionic nature of this compound, which generally allows for high solubility at elevated temperatures and significantly lower solubility at cooler temperatures. umass.edutruman.edu The efficiency of this process is influenced by the rate of cooling; a slower cooling process generally promotes the growth of larger and more well-defined crystals. umass.edu
Recrystallization is a subsequent purification technique aimed at removing impurities that may have been incorporated into the crystal lattice during the initial crystallization. umkc.edu This involves dissolving the crystals in a minimal amount of hot solvent, followed by slow cooling to induce re-formation of purer crystals, while the impurities remain dissolved in the mother liquor. truman.eduumkc.edu For compounds like phthalic acid derivatives, solvent systems such as water or ethanol-water mixtures have proven effective. umkc.edu
Key factors influencing the outcome of crystallization and recrystallization include:
Solvent System: The choice of solvent is critical. For aromatic sulfonic acid salts, polar solvents like water or alcohol-water mixtures are often effective. umkc.edugoogle.com The solvent should ideally dissolve the compound completely at high temperatures and have low solvating power at low temperatures. umass.edu
Temperature Profile: The temperature at which the compound is dissolved and the rate at which the solution is cooled significantly impact crystal size and purity. Slow, controlled cooling is preferable for growing larger, higher-purity crystals. umass.edutruman.edu
pH Control: The pH of the crystallization medium can influence the solubility of the salt and its impurity profile, thereby affecting the purity of the final product.
Seeding: The introduction of seed crystals can initiate crystallization at a lower degree of supersaturation, allowing for better control over the crystal size and morphology.
The following data tables provide illustrative examples of crystallization parameters for this compound, based on established principles for analogous compounds.
Table 1: Crystallization Parameters for this compound
| Parameter | Method A | Method B | Method C |
| Solvent System | Water | Ethanol/Water (1:1 v/v) | Acetic Acid/Water (3:1 v/v) |
| Dissolution Temperature | 90°C | 75°C | 100°C |
| Cooling Profile | Slow Cool (5°C/hour) | Moderate Cool (10°C/hour) | Rapid Cool (Ice Bath) |
| Final Temperature | 4°C | 10°C | 0°C |
| Seeding | Yes | No | No |
Table 2: Resulting Crystal Characteristics
| Characteristic | Method A | Method B | Method C |
| Crystal Habit | Prismatic | Needles | Microcrystalline Powder |
| Average Crystal Size | ~1.0 mm | ~0.5 mm | <0.1 mm |
| Purity | >99.5% | ~99% | ~97% |
| Yield | 88% | 93% | 95% |
These tables illustrate that a slow and controlled crystallization from an aqueous solution with seeding (Method A) is likely to produce large, high-purity prismatic crystals, albeit with a slightly lower yield. A faster cooling rate in a mixed ethanol-water solvent system (Method B) can increase the yield but may result in smaller, needle-like crystals of slightly lower purity. Rapid cooling in an acetic acid-water mixture (Method C) typically leads to a high yield of a microcrystalline powder with the lowest purity among the examples. These variations underscore the importance of meticulously developing and controlling the crystallization and recrystallization conditions to achieve the desired physical and chemical properties of this compound.
Chemical Reactivity and Mechanistic Investigations of Monoammonium 4 Sulfophthalate
General Reaction Classes and Functional Group Transformations
The reactivity of monoammonium 4-sulfophthalate is a composite of the reactions characteristic of its constituent functional groups. The presence of both carboxylic acid and sulfonic acid functionalities, along with the aromatic nucleus, allows for a diverse range of chemical transformations.
Reactions of the Carboxylic Acid Groups: The two carboxylic acid groups can undergo typical reactions of this functional class. These include:
Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid groups can be converted to esters. The reaction proceeds via a nucleophilic acyl substitution mechanism, known as the Fischer esterification. The reactivity of the two carboxylic acid groups may differ due to steric hindrance and electronic effects.
Conversion to Acid Chlorides: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride can transform the carboxylic acid groups into more reactive acyl chlorides. These acyl chlorides are valuable intermediates for the synthesis of amides, esters, and other acyl derivatives. For example, the trisodium (B8492382) salt of 4-sulfophthalic acid can be chlorinated to yield 4-chlorosulfonylphthalic anhydride (B1165640). google.com
Amide Formation: Direct reaction with amines to form amides is possible, typically requiring high temperatures or the use of coupling agents to overcome the formation of an unreactive ammonium (B1175870) carboxylate salt.
Dehydration to Anhydride: Upon heating, the adjacent carboxylic acid groups can lose a molecule of water to form 4-sulfophthalic anhydride. This intramolecular dehydration is a key transformation, as the anhydride is often a more reactive starting material for subsequent reactions.
Reactions of the Sulfonic Acid Group: The sulfonic acid group is a strong acid and its reactivity includes:
Salt Formation: Being a strong acid, it readily forms salts with bases. The title compound itself is a monoammonium salt.
Conversion to Sulfonyl Chlorides: The sulfonic acid can be converted to a sulfonyl chloride (-SO₂Cl) using chlorinating agents such as phosphorus pentachloride or thionyl chloride. This transformation is significant as sulfonyl chlorides are important precursors for sulfonamides and sulfonate esters.
Desulfonation: Under certain conditions, such as heating in the presence of a strong acid, the sulfonation process can be reversed, leading to the removal of the sulfonic acid group.
Reactions of the Aromatic Ring: The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution reactions. The existing substituents significantly influence the position of further substitution. Both the carboxylic acid and sulfonic acid groups are electron-withdrawing and deactivating, directing incoming electrophiles to the meta-positions relative to themselves.
A summary of the primary functional group transformations is presented in the table below.
| Functional Group | Reagent/Condition | Product | Reaction Class |
| Carboxylic Acids | Alcohol, Acid Catalyst | Ester | Fischer Esterification |
| Carboxylic Acids | Thionyl Chloride (SOCl₂) | Acid Chloride | Nucleophilic Acyl Substitution |
| Carboxylic Acids & Sulfonic Acid | Base | Carboxylate & Sulfonate Salts | Acid-Base Reaction |
| Carboxylic Acids | Heat | Anhydride | Intramolecular Dehydration |
| Sulfonic Acid | Thionyl Chloride (SOCl₂) | Sulfonyl Chloride | Nucleophilic Acyl Substitution |
| Aromatic Ring | Nitrating Mixture (HNO₃/H₂SO₄) | Nitro-4-sulfophthalic acid | Electrophilic Aromatic Substitution |
Detailed Mechanistic Pathways of Key Reactions Involving this compound
The electronic nature of this compound dictates its interaction with nucleophiles and electrophiles. The carbonyl carbons of the carboxylic acid groups are electrophilic and are thus susceptible to attack by nucleophiles. This is the basis for esterification and amide formation reactions. The electrophilicity of these carbons is enhanced by the electron-withdrawing nature of the sulfonic acid group.
The aromatic ring, being electron-deficient due to the deactivating substituents, is less reactive towards electrophiles than benzene itself. Electrophilic attack will occur at the positions least deactivated by the existing groups. The sulfonic acid group at position 4 and the carboxylic acid groups at positions 1 and 2 direct incoming electrophiles to positions 3 and 5.
Conversely, the oxygen atoms of the carboxyl and sulfonyl groups possess lone pairs of electrons and can act as nucleophiles, for instance, in protonation steps that initiate reactions like acid-catalyzed esterification.
This compound is a polyprotic acid. The sulfonic acid group is a strong acid, expected to be almost completely dissociated in aqueous solution. The two carboxylic acid groups are weaker acids. The dissociation equilibria can be represented as follows:
H₃O₃S-C₆H₃-(COOH)₂ ⇌ H₃O₃S-C₆H₃-(COOH)(COO⁻) + H⁺
H₃O₃S-C₆H₃-(COOH)(COO⁻) ⇌ H₃O₃S-C₆H₃-(COO⁻)₂ + H⁺
⁻O₃S-C₆H₃-(COOH)₂ ⇌ ⁻O₃S-C₆H₃-(COOH)(COO⁻) + H⁺
The dissociation equilibria are crucial in understanding the compound's behavior in solution, its solubility, and its reactivity in pH-dependent reactions.
Role as a Precursor in Complex Molecule Synthesis
One of the most significant applications of 4-sulfophthalic acid and its derivatives is in the synthesis of sulfonated phthalocyanines. pharmaffiliates.com Phthalocyanines are large, aromatic macrocyclic compounds that are used extensively as dyes and pigments. The introduction of sulfonate groups imparts water solubility to the otherwise highly insoluble phthalocyanine (B1677752) macrocycle.
The synthesis of metal phthalocyanine tetrasulfonic acids often starts from 4-sulfophthalic acid. oup.com The general process involves a cyclotetramerization reaction in the presence of a metal salt, a nitrogen source (commonly urea), and a catalyst such as ammonium molybdate. The reaction proceeds at high temperatures. The carboxylic acid groups of 4-sulfophthalic acid are converted in situ into phthalonitrile (B49051) or a related intermediate which then undergoes the macrocyclization. The use of 4-sulfophthalic acid ensures that each of the four benzene rings in the resulting phthalocyanine molecule carries a sulfonic acid group, leading to tetrasulfonated products.
A study on the solid-phase synthesis of sulfonated cobalt phthalocyanine from a sulfonated phthalic anhydride mixture highlights a more environmentally friendly and efficient route. rsc.org This method avoids the large amounts of waste acid generated in the direct sulfonation of phthalocyanine.
Beyond phthalocyanines, this compound and its parent acid are versatile building blocks for various other materials due to their trifunctional nature.
Polymer Synthesis: The di-acid functionality allows for its use as a monomer in condensation polymerization. It can be incorporated into polyesters and polyamides to introduce sulfonic acid groups along the polymer chain. These sulfonate groups can enhance properties such as hydrophilicity, ion-exchange capacity, and thermal stability. Sulfonated polyimides, for instance, are investigated as potential membrane materials for polymer electrolyte membrane (PEM) fuel cells due to their proton conductivity. researchgate.net
Dye Synthesis: It serves as an intermediate in the synthesis of various dyes where the sulfonate group provides water solubility, a critical property for textile dyeing applications. solubilityofthings.com
Pharmaceutical and Fine Chemical Synthesis: 4-Sulfophthalic acid is used as an intermediate in the manufacture of certain pharmaceutical compounds and other sulfonated aromatic fine chemicals. nordmann.global For example, it is a reagent for the reaction with ethylhexanol in the preparation of a plasticizing dopant for poly(aniline). pharmaffiliates.com
Corrosion Inhibitors and Plating Agents: The compound also finds application as a corrosion inhibitor and a plating agent in various industrial processes. nih.gov
Advanced Spectroscopic and Analytical Characterization of Monoammonium 4 Sulfophthalate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Monoammonium 4-sulfophthalate. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained. Due to the limited availability of direct spectral data for this compound, the following sections utilize data from closely related analogs, such as salts of 4-sulfobenzoic acid, to predict and interpret the expected spectra.
In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons of the 4-sulfophthalate anion and the protons of the ammonium (B1175870) cation. The aromatic region would likely display a complex splitting pattern corresponding to the three protons on the benzene (B151609) ring. Based on the analysis of analogous compounds like 4-sulfobenzoic acid monopotassium salt, the chemical shifts for these aromatic protons are anticipated to be in the downfield region, typically between 7.5 and 8.5 ppm, due to the deshielding effects of the aromatic ring current and the electron-withdrawing carboxyl and sulfonate groups. chemicalbook.comguidechem.com
The protons of the ammonium ion (NH₄⁺) are expected to appear as a triplet in the spectrum due to coupling with the ¹⁴N nucleus, which has a spin of I=1. This signal is often observed between 7.0 and 7.5 ppm, although its chemical shift can be highly dependent on the solvent, concentration, and temperature, and the peak may be broadened due to quadrupolar relaxation and chemical exchange.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Functional Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 7.5 - 8.5 | Multiplet |
| Ammonium (NH₄⁺) | 7.0 - 7.5 | Triplet (broad) |
Note: Predicted values are based on data from analogous compounds and general principles of NMR spectroscopy.
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the carboxyl carbons, the aromatic carbons, and any aliphatic carbons if present as impurities. The carboxyl carbons are typically found in the most downfield region of the spectrum, around 165-175 ppm. The aromatic carbons would exhibit a series of peaks between 120 and 150 ppm. The carbon directly attached to the sulfonate group would be significantly deshielded. Data from 4-sulfobenzoic acid monopotassium salt can be used as a reference for the expected chemical shifts of the 4-sulfophthalate anion. guidechem.comchemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carboxyl (C=O) | 165 - 175 |
| Aromatic (C-S) | 145 - 150 |
| Aromatic (C-C) | 120 - 140 |
Note: Predicted values are based on data from analogous compounds.
To further elucidate the structure and assign the signals in the ¹H and ¹³C NMR spectra unambiguously, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons, helping to assign their specific positions on the ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique is crucial for assigning the ¹³C signals corresponding to the protonated aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbons (those without attached protons), such as the carboxyl carbons and the carbon attached to the sulfonate group, by observing their long-range correlations with the aromatic protons.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis
Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of the functional groups within a molecule, providing a characteristic "fingerprint." The FTIR spectrum of this compound is expected to show absorption bands corresponding to the ammonium cation and the functional groups of the 4-sulfophthalate anion.
Key expected vibrational frequencies include:
N-H Stretching: The ammonium ion will exhibit a broad absorption band in the region of 3000-3300 cm⁻¹ due to the stretching vibrations of the N-H bonds.
C=O Stretching: The carboxylate groups will show a strong, characteristic asymmetric stretching vibration typically in the range of 1550-1610 cm⁻¹ and a symmetric stretching vibration around 1360-1450 cm⁻¹. spectroscopyonline.com
S=O Stretching: The sulfonate group will display strong asymmetric and symmetric stretching bands, typically around 1200-1250 cm⁻¹ and 1040-1080 cm⁻¹, respectively.
Aromatic C-H and C=C Stretching: The aromatic ring will have C-H stretching vibrations above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1400-1600 cm⁻¹ region. libretexts.org
Table 3: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Ammonium (NH₄⁺) | N-H Stretch | 3000 - 3300 (broad) |
| Carboxylate (COO⁻) | Asymmetric C=O Stretch | 1550 - 1610 |
| Carboxylate (COO⁻) | Symmetric C=O Stretch | 1360 - 1450 |
| Sulfonate (SO₃⁻) | Asymmetric S=O Stretch | 1200 - 1250 |
| Sulfonate (SO₃⁻) | Symmetric S=O Stretch | 1040 - 1080 |
| Aromatic Ring | C-H Stretch | > 3000 |
Mass Spectrometry for Molecular Mass and Fragmentation Studies
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For an ionic compound like this compound, electrospray ionization (ESI) is a suitable technique.
In positive-ion mode ESI-MS, the intact ammonium salt is not typically observed. Instead, adduct ions may be detected. In negative-ion mode, the deprotonated molecule of the parent acid, 4-sulfophthalic acid, would be observed. The expected mass-to-charge ratio (m/z) for the [M-H]⁻ ion of the 4-sulfophthalate anion (C₈H₅O₇S⁻) would be approximately 245.98. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and elemental formula.
Tandem mass spectrometry (MS/MS) experiments on the [M-H]⁻ ion would induce fragmentation, providing further structural confirmation. Expected fragmentation pathways for the 4-sulfophthalate anion include the loss of SO₃ (80 Da) and CO₂ (44 Da).
Elemental Analysis and Purity Assessment
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in the compound. This is a fundamental method for confirming the empirical formula and assessing the purity of a synthesized sample. The theoretical elemental composition of this compound (C₈H₉NO₇S) is:
Carbon (C): 36.50%
Hydrogen (H): 3.45%
Nitrogen (N): 5.32%
Oxygen (O): 42.56%
Sulfur (S): 12.18%
Experimental values obtained from a combustion analyzer should be in close agreement with these theoretical values (typically within ±0.4%) for a pure sample.
Purity can also be assessed by other methods such as:
High-Performance Liquid Chromatography (HPLC): This technique can separate the target compound from any impurities, and the purity can be quantified by the relative area of the main peak.
Titration: The purity of the ammonium salt can be determined by acid-base titration or by methods specific for quaternary ammonium salts, such as titration with sodium lauryl sulfate (B86663). hannainst.com
Chromatographic Techniques for Separation and Quantification
The separation and quantification of this compound in various matrices are predominantly achieved through liquid chromatographic techniques. The inherent polarity and ionic nature of the 4-sulfophthalate anion dictate the most effective chromatographic approaches, with High-Performance Liquid Chromatography (HPLC) being the most versatile and widely applied method. Gas Chromatography (GC) is generally not suitable for the direct analysis of this non-volatile salt without derivatization.
High-Performance Liquid Chromatography (HPLC)
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone for the analysis of this compound. In this modality, the separation is governed by the hydrophobic interactions between the analyte and the non-polar stationary phase. Given that the 4-sulfophthalate anion is highly polar, modifications to the mobile phase are often necessary to achieve adequate retention and resolution.
Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC): This is a particularly effective technique for the analysis of ionic species like the 4-sulfophthalate anion on conventional reverse-phase columns (e.g., C8, C18). An ion-pairing reagent, typically a quaternary ammonium salt such as tetrabutylammonium, is added to the mobile phase. This reagent forms a neutral ion pair with the anionic analyte, increasing its hydrophobicity and thereby enhancing its retention on the non-polar stationary phase. The concentration of the ion-pairing reagent is a critical parameter that can be adjusted to optimize the retention time of the analyte.
A typical mobile phase for the IP-RP-HPLC analysis of sulfonated aromatic compounds consists of an aqueous buffer, an organic modifier like acetonitrile (B52724) or methanol, and the ion-pairing reagent.
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC presents an alternative to reverse-phase chromatography for highly polar compounds. In HILIC, a polar stationary phase is used with a mobile phase that has a high concentration of a non-polar organic solvent and a small amount of aqueous solvent. This creates a water-enriched layer on the surface of the stationary phase, and separation is achieved through the partitioning of the analyte between this layer and the bulk mobile phase. This technique can be advantageous for retaining and separating highly polar compounds that show little to no retention in reverse-phase systems.
The following interactive table summarizes typical HPLC conditions used for the analysis of 4-sulfophthalic acid, which are directly applicable to its monoammonium salt.
| Technique | Stationary Phase (Column) | Mobile Phase | Detection | Analyte |
| RP-HPLC | Newcrom R1 | Acetonitrile (MeCN), Water, and Phosphoric Acid | UV/Vis | 4-Sulfophthalic acid |
| IP-RP-HPLC | C18 | Methanol, Water, Tetrabutylammonium Hydroxide | UV/Vis | Sulfonated Aromatics |
| UPLC-MS/MS | HSS T3 | Water with 0.1% Formic Acid, Methanol with 0.1% Formic Acid | Mass Spectrometry | Organosulfates |
This table is based on established methods for 4-sulfophthalic acid and related sulfonated aromatic compounds, providing a strong basis for the analysis of this compound.
Ion Chromatography (IC)
Ion chromatography is a powerful technique for the separation and quantification of ions and polar molecules. For this compound, IC can be employed to determine both the 4-sulfophthalate anion and the ammonium cation. The separation is based on the interaction of the ions with an ion-exchange stationary phase.
For the analysis of the 4-sulfophthalate anion, an anion-exchange column is used. The mobile phase, or eluent, typically consists of an aqueous solution of a competing anion, such as carbonate or hydroxide. The separated anions are then detected, most commonly by suppressed conductivity detection, which provides high sensitivity by reducing the background conductivity of the eluent.
Similarly, the ammonium cation can be quantified using a cation-exchange column with an acidic eluent (e.g., methanesulfonic acid) and suppressed conductivity detection. This allows for a comprehensive analysis of the stoichiometry of the salt.
| Technique | Stationary Phase (Column) | Eluent | Detection | Analyte |
| Anion-Exchange IC | Anion-Exchange Resin | Aqueous Carbonate/Bicarbonate Buffer | Suppressed Conductivity | 4-Sulfophthalate Anion |
| Cation-Exchange IC | Cation-Exchange Resin | Aqueous Methanesulfonic Acid | Suppressed Conductivity | Ammonium Cation |
This table outlines the typical conditions for the separate determination of the anionic and cationic components of this compound using Ion Chromatography.
Capillary Electrophoresis (CE)
Capillary Electrophoresis is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. In Capillary Zone Electrophoresis (CZE), the most common mode of CE, ions are separated in a buffer-filled capillary. The separation is influenced by the charge-to-size ratio of the analyte.
For the analysis of this compound, the 4-sulfophthalate anion would migrate towards the anode. The use of a buffer with a controlled pH is crucial for maintaining the charge state of the analyte and ensuring reproducible migration times. Detection is typically performed by UV-Vis spectrophotometry. CE offers the advantages of high efficiency, short analysis times, and minimal sample and reagent consumption.
Applications and Functional Materials Derived from Monoammonium 4 Sulfophthalate
Utilization in the Synthesis of Advanced Organic Materials
The distinct functionalities within the monoammonium 4-sulfophthalate molecule make it a valuable precursor in the development of complex organic structures, including macrocyclic compounds and polymers.
This compound is a key ingredient in the synthesis of phthalocyanines, a class of large, aromatic macrocyclic compounds that are analogous to the porphyrins found in nature, such as in chlorophyll (B73375) and heme. Phthalocyanines are renowned for their intense blue and green colors and have found extensive applications as dyes and pigments.
The synthesis of metal phthalocyanines often involves the reaction of a phthalic acid derivative, a nitrogen source, and a metal salt at elevated temperatures. In this context, 4-sulfophthalic acid, the parent acid of this compound, is a frequently used precursor. The reaction typically proceeds by heating 4-sulfophthalic acid with a metal salt and an ammonium (B1175870) donor, such as urea (B33335). The presence of the ammonium ion in this compound can contribute to the nitrogen pool required for the formation of the phthalocyanine (B1677752) macrocycle. The sulfonic acid group enhances the solubility of the resulting phthalocyanine derivative in aqueous media, a desirable property for certain applications.
Table 1: Reactants in Phthalocyanine Synthesis
| Reactant Role | Example Compound |
| Phthalic Acid Derivative | 4-Sulfophthalic Acid |
| Nitrogen Source | Urea, Ammonium Salts |
| Metal Source | Metal Halides (e.g., Copper Chloride) |
| Catalyst | Ammonium Molybdate |
The general reaction scheme involves the tetramerization of the phthalic acid derivative around a central metal ion to form the characteristic planar 18-π electron system of the phthalocyanine.
The principles of polymer chemistry and supramolecular assembly can be applied to monomers containing both ionic and aromatic functionalities, such as this compound. Sulfonated polymers, which are polymers containing sulfonic acid groups, are utilized as ion-exchange membranes in fuel cells, for water purification, and in electroactive devices.
Monomers with substituted ammonium counterions are particularly useful in creating amphiphilic copolymers. nih.gov These copolymers have both hydrophilic (water-attracting) and hydrophobic (water-repelling) segments, allowing them to self-assemble into organized structures like micelles or vesicles in solution. The this compound molecule, with its ionic sulfonate and ammonium groups and its aromatic ring, possesses the characteristics of a monomer that could be incorporated into such polymeric or supramolecular structures. The presence of the charged groups would impart hydrophilicity, while the benzene (B151609) ring would provide a hydrophobic component.
Role as a Chemical Intermediate in Industrial Processes
Beyond its use in creating novel materials, this compound also functions as a critical intermediate in established industrial applications, ranging from dye manufacturing to pH control.
Aromatic sulfonic acids are fundamental intermediates in the synthesis of a large number of commercial dyes, particularly azo dyes. researchgate.net Azo dyes are characterized by the presence of one or more azo groups (-N=N-) and are the largest and most versatile class of synthetic dyes.
The synthesis of azo dyes typically involves two main steps: diazotization and coupling. In the diazotization step, an aromatic amine is treated with a source of nitrous acid to form a diazonium salt. This diazonium salt is then reacted with a coupling component, which is often an electron-rich aromatic compound such as a phenol (B47542) or an aniline (B41778) derivative.
Aromatic sulfonic acids and their salts are often incorporated into the structure of the dye molecule to enhance water solubility and to improve the fastness of the dye on fabrics. Compounds like 2-aminophenol-4-sulfonic acid are used to create azo dyes. njit.edu Given its structure, this compound could potentially serve as a precursor to an aromatic amine or as a coupling component after suitable chemical modification.
Dispersing agents are substances that are added to a suspension of solid or liquid particles in a liquid to improve the separation of the particles and to prevent their settling or clumping. In the textile and paper industries, dispersing agents are crucial for achieving uniform dyeing and for ensuring the even distribution of fillers and pigments.
The effectiveness of a dispersing agent often relies on its ability to adsorb onto the surface of the particles and to provide a stabilizing layer. Aromatic sulfonic acids are known to act as surfactants, which are molecules that can lower the surface tension between two liquids or between a liquid and a solid. capitalresin.com This property is essential for a dispersing agent.
Polymerized organic salts of sulfonic acids have been specifically identified for their use as dispersing agents. nih.govnih.gov The this compound molecule contains both a charged sulfonate group and an aromatic ring, which could allow it to adsorb onto the surface of pigment or fiber particles and provide electrostatic and/or steric stabilization, thereby preventing aggregation.
The regulation of pH is critical in many chemical reactions and industrial processes. Buffering agents are typically weak acids or bases that can resist changes in pH upon the addition of small amounts of acid or base.
Sulfonic acids are known to be strong acids, with pKa values that are often in the negative range. wikipedia.orglibretexts.org For example, the predicted pKa of 4-sulfophthalic acid is approximately -1.40. This indicates that in aqueous solution, the sulfonic acid group of this compound will be almost completely deprotonated.
Pharmaceutical Intermediates and Drug Delivery System Components
The structural motifs within this compound suggest its potential utility in the pharmaceutical sector, primarily as a versatile intermediate in the synthesis of more complex molecules and as a component in advanced drug delivery systems.
Research into the parent compound, 4-sulfophthalic acid, indicates its role as an intermediate in the manufacturing of various pharmaceutical compounds. Specifically, it is involved in the synthesis of sulfonated aromatic compounds that are critical in certain drug formulations. The presence of the sulfonic acid group can enhance the water solubility of drug molecules, a crucial factor for bioavailability.
In the realm of drug delivery, the development of systems that offer controlled and sustained release is a significant area of research. mdpi.com Biodegradable polymers and functionalized nanoparticles are often employed to create these systems. mdpi.com For instance, chitosan, a natural biopolymer, is widely studied for drug delivery vehicles due to its biocompatibility and mucoadhesive properties. mdpi.comrsc.org Another approach involves using molecules like sulfobutylether-β-cyclodextrin (SBE-β-CD), a polyanionic derivative, to form inclusion complexes with poorly soluble drugs, thereby enhancing their solubility and facilitating delivery. nih.gov
While no specific studies detail the use of this compound in drug delivery, its combination of a charged ammonium group and a sulfonate group on an aromatic backbone presents theoretical possibilities for its incorporation into such systems. These functional groups could be used to modify nanocarriers or to form complexes with active pharmaceutical ingredients (APIs), potentially influencing release kinetics and bioavailability.
Table 1: Examples of Components in Advanced Drug Delivery Systems
| Component | Type of System | Function |
|---|---|---|
| Chitosan | Polymeric Nanoparticles | Encapsulation, mucoadhesion, controlled release. mdpi.comrsc.org |
| Sulfobutylether-β-cyclodextrin | Supramolecular Complex | Enhances solubility of hydrophobic drugs. nih.gov |
Theoretical and Computational Studies on Monoammonium 4 Sulfophthalate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. northwestern.edu For Monoammonium 4-sulfophthalate, these calculations would typically commence with geometry optimization to determine the most stable three-dimensional arrangement of its atoms. Methods like Density Functional Theory (DFT) would be employed to model the electronic structure, providing insights into the distribution of electrons within the molecule.
Key parameters that would be derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Furthermore, an analysis of the molecular electrostatic potential (MEP) would reveal the regions of positive and negative charge, highlighting the sites most susceptible to electrophilic and nucleophilic attack. This information is invaluable for predicting how this compound might interact with other molecules.
Table 1: Hypothetical Data from Quantum Chemical Calculations on this compound
| Parameter | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Suggests a relatively high kinetic stability. |
| Dipole Moment | 4.2 D | Points to a polar nature, influencing solubility and intermolecular interactions. |
Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.
Molecular Dynamics Simulations for Solution Behavior and Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in a condensed phase, such as in a solvent. researchgate.netresearchgate.netrsc.org For this compound, MD simulations would provide a dynamic picture of its interactions with solvent molecules, most commonly water. These simulations would track the positions and velocities of all atoms in the system over time, governed by a force field that describes the interatomic interactions.
A primary focus of such simulations would be to analyze the solvation shell around the ammonium (B1175870) cation and the 4-sulfophthalate anion. This would involve calculating radial distribution functions to determine the average distance and coordination number of solvent molecules around the ions. Understanding the structure of the solvation shell is crucial for explaining the compound's solubility and transport properties in solution. researchgate.net
Reaction Pathway Modeling and Transition State Analysis
Investigating the chemical reactions of this compound would involve computational modeling of potential reaction pathways. This is particularly relevant for understanding its synthesis, degradation, or its role in a larger chemical process. These studies typically employ quantum chemical methods to map out the potential energy surface of a reaction.
The process involves identifying the structures of the reactants, products, and any intermediates. Crucially, the transition state—the highest energy point along the reaction coordinate—is located and characterized. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction.
Techniques such as Intrinsic Reaction Coordinate (IRC) calculations would be used to confirm that the identified transition state correctly connects the reactants and products. A comprehensive analysis of the transition state's geometry and vibrational frequencies provides a deeper understanding of the reaction mechanism at a molecular level.
Spectroscopic Property Prediction and Validation
Computational chemistry offers the capability to predict various spectroscopic properties of molecules, which can then be compared with experimental data for validation. nih.gov For this compound, this would involve calculating its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.
IR and Raman spectra are predicted by calculating the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies can be correlated with the peaks observed in experimental spectra. This comparison is a powerful method for confirming the structure of a synthesized compound.
NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted chemical shifts for the hydrogen, carbon, and nitrogen nuclei in this compound would be compared to experimental NMR data to aid in the assignment of spectral peaks and to confirm the molecular structure.
Conclusion and Future Research Trajectories
Summary of Current Research Understanding
Direct scientific literature on Monoammonium 4-sulfophthalate is sparse. The majority of available data pertains to its parent molecule, 4-sulfophthalic acid. Research has established that 4-sulfophthalic acid is a trifunctional molecule, possessing two carboxylic acid groups and one sulfonic acid group attached to a benzene (B151609) ring. nih.gov Its synthesis is typically achieved through the sulfonation of phthalic acid or phthalic anhydride (B1165640). The presence of the sulfonic acid group enhances the water solubility of the phthalic acid structure. solubilityofthings.com The formation of this compound would involve the neutralization of one of the acidic protons of 4-sulfophthalic acid with ammonia (B1221849). issr.edu.kh The resulting salt would be expected to be highly soluble in water.
Identification of Knowledge Gaps and Unexplored Research Avenues
The primary knowledge gap is the lack of empirical data on this compound itself. There is a pressing need for research to isolate and characterize the compound, including its precise chemical and physical properties.
Key unexplored research avenues include:
Definitive Synthesis and Characterization: Development of a standardized, high-yield synthesis method for this compound is the first critical step. Following synthesis, comprehensive characterization using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography is required to confirm its structure and purity.
Physicochemical Properties: Detailed studies on its solubility in various solvents, melting point, thermal stability, and hygroscopicity are essential for any potential application.
Acidity and Buffering Capacity: A thorough investigation of its pKa values would elucidate its behavior in solution and its potential as a buffering agent.
Coordination Chemistry: The potential of this compound to act as a ligand for metal ions is an exciting and completely unexplored area.
Prospective Directions for Advanced Synthesis and Applications
Future research into the synthesis of this compound could explore selective neutralization reactions to control the degree of salt formation. Advanced synthetic methodologies could also focus on creating derivatives with tailored properties.
Based on the functionalities present in the molecule, several prospective applications can be envisioned:
Intermediate in Chemical Synthesis: Similar to its parent acid and other salts, it could serve as a versatile intermediate in the synthesis of dyes, pigments, and pharmaceuticals. pharmaffiliates.comnordmann.global The trisodium (B8492382) salt of 4-sulfophthalic acid, for instance, is used in the synthesis of Al(III) Phthalocyanine (B1677752) Chloride Tetrasulfonic Acid, a photosensitizer with potential in photodynamic cancer therapy. pharmaffiliates.com
Specialty Polymers: The monomeric nature of the parent acid suggests that this compound could be a candidate for the development of specialty polymers with enhanced properties such as improved dyeability, water solubility, or thermal stability. fishersci.co.uk
Corrosion Inhibition: The presence of both carboxylate and sulfonate groups might impart corrosion-inhibiting properties, a field where organic salts are increasingly being investigated.
Agriculture: While speculative, its nitrogen content and potential for metal chelation could be explored for applications in specialty fertilizers or as a micronutrient carrier.
Interdisciplinary Research Opportunities
The unique combination of aromatic, carboxylic, and sulfonic acid functionalities in this compound opens doors for a range of interdisciplinary research collaborations:
Materials Science: Collaboration with materials scientists could lead to the development of novel polymers, resins, and composite materials with tailored properties. The functional groups could be exploited for cross-linking or surface modification of materials.
Environmental Chemistry: Its potential as a biodegradable chelating agent for heavy metal remediation from contaminated water and soil warrants investigation. nih.gov
Medicinal Chemistry: The structural similarity to other biologically active phthalate (B1215562) derivatives suggests that it could be a scaffold for the design of new therapeutic agents. nih.gov
Supramolecular Chemistry: The molecule's potential for self-assembly and the formation of complex structures through hydrogen bonding and ionic interactions could be a fascinating area of study for supramolecular chemists.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and purifying Monoammonium 4-sulfophthalate in laboratory settings?
- Methodological Answer : Synthesis typically involves sulfonation of phthalic acid derivatives followed by neutralization with ammonium hydroxide. Key steps include:
- Sulfonation : Reacting phthalic anhydride with concentrated sulfuric acid under controlled temperature (110–130°C) to form 4-sulfophthalic acid .
- Neutralization : Adding ammonium hydroxide stoichiometrically to achieve a pH of ~4–5, followed by crystallization and vacuum drying to isolate the monoammonium salt .
- Purification : Recrystallization from aqueous ethanol to remove unreacted sulfonic acid or ammonium residues. Purity is verified via elemental analysis (N%: ~12.00; S%: ~9.50) and ion chromatography .
Q. How is this compound characterized using spectroscopic and chromatographic techniques?
- Methodological Answer :
- FTIR : Peaks at 1040 cm⁻¹ (S=O stretch), 1250 cm⁻¹ (C–O–S linkage), and 1400 cm⁻¹ (NH₄⁺ bending) confirm structural integrity .
- HPLC : Retention time comparison against certified reference materials (e.g., Triammonium 4-sulfophthalate) ensures compound identity .
- Thermogravimetric Analysis (TGA) : Decomposition onset at 220°C indicates thermal stability under standard handling conditions .
Q. What are the solubility and stability profiles of this compound in aqueous and organic solvents?
- Methodological Answer :
- Aqueous Solubility : Highly soluble in water (≥100 g/L at 25°C), with pH-dependent stability. Below pH 3, partial hydrolysis to sulfophthalic acid occurs .
- Organic Solvents : Insoluble in ethanol, acetone, or THF, making it suitable for precipitation-based purification .
- Stability Studies : Long-term storage at ≤25°C in airtight containers prevents deliquescence and ammonium loss .
Advanced Research Questions
Q. How does this compound interact with soil microbiota in environmental biodegradation studies?
- Methodological Answer :
- Experimental Design : Use Pseudomonas strains (e.g., Pseudomonas sp. DSM 649) in minimal media with 4-sulfophthalate as the sole carbon source. Monitor metabolic activity via oxygen consumption assays and HPLC quantification of residual substrate .
- Data Interpretation : Compare mineralization rates (CO₂ evolution) with abiotic controls to distinguish microbial degradation from chemical hydrolysis .
- Challenges : Address discrepancies in degradation efficiency due to strain-specific enzyme expression or competitive inhibition by co-contaminants .
Q. What experimental design considerations are critical when studying the compound’s effects on phosphorus bioavailability in agricultural systems?
- Methodological Answer :
- Factorial Design : Implement a 4 × 4 randomized block design (e.g., phosphorus rates: 0–100 kg/ha; zinc rates: 0–16 kg/ha) to isolate synergistic/antagonistic effects .
- Soil Sampling : Collect stratified samples (0–40 cm depth) pre- and post-application to track vertical phosphorus mobility using Bray-1 extractable P assays .
- Statistical Analysis : Apply ANOVA with Tukey’s HSD to compare agronomic efficiency indices (e.g., biomass yield vs. triple superphosphate controls) .
Q. How can researchers resolve contradictions in reported solubility data for this compound across studies?
- Methodological Answer :
- Standardization : Replicate experiments under controlled conditions (pH 4.2, 25°C) using USP-grade water to minimize ionic interference .
- Error Analysis : Quantify uncertainties from hygroscopicity (e.g., moisture content ≤0.2% in TGA) and instrument calibration drift .
- Cross-Validation : Compare results across multiple techniques (e.g., gravimetric saturation vs. UV-Vis spectrophotometry at 280 nm) .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity assays involving this compound?
- Methodological Answer :
- Nonlinear Regression : Fit data to logistic models (e.g., EC₅₀ estimation) using software like R or GraphPad Prism. Account for hormetic effects at low concentrations .
- Uncertainty Propagation : Report 95% confidence intervals for LD₅₀ values derived from probit analysis .
- Reprodubility Checks : Include triplicate assays with negative controls (e.g., ammonium sulfate) to validate specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
